![molecular formula C15H11F6NO3S B2479515 N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide CAS No. 76856-51-4](/img/structure/B2479515.png)
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide
Overview
Description
N-[4-(1,1,1,3,3,3-Hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide is a sulfonamide derivative featuring a central hexafluorinated hydroxypropan-2-yl moiety attached to a phenyl ring. This structural motif is critical for interactions with nuclear receptors such as liver X receptors (LXRs) and retinoid-related orphan receptors (RORs), which are implicated in lipid metabolism, inflammation, and circadian rhythm regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide typically involves the following steps:
Formation of the Hexafluoroisopropanol Intermediate: This step involves the reaction of hexafluoroacetone with a suitable alcohol under acidic conditions to form the hexafluoroisopropanol intermediate.
Coupling with Phenyl Ring: The intermediate is then coupled with a phenyl ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Sulfonamide Formation:
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. The use of automated systems for reagent addition and product isolation can further enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like chromium trioxide.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Biological Activity
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide (CAS No. 76856-51-4) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure characterized by a hexafluoroalkyl group and a sulfonamide moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for potential therapeutic applications.
- Molecular Formula : C15H11F6N O3S
- Molecular Weight : 399.31 g/mol
- Purity : ≥ 98% (HPLC)
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on cardiovascular effects and cellular mechanisms.
Cardiovascular Effects
Recent studies have explored the impact of sulfonamide derivatives on perfusion pressure and coronary resistance. In an isolated rat heart model, several benzenesulfonamide derivatives were tested for their ability to modulate these parameters:
Compound | Dose (nM) | Effect on Perfusion Pressure | Effect on Coronary Resistance |
---|---|---|---|
Control | - | Baseline | Baseline |
Compound A (N-[4-(1,1,1,3,3,3-Hexafluoro...]) | 0.001 | Decreased | Decreased |
Compound B (2-Hydrazinocarbonyl-benzenesulfonamide) | 0.001 | Decreased | Decreased |
Compound C (4-(2-Amino-ethyl)-benzenesulfonamide) | 0.001 | Significant Decrease | Significant Decrease |
The results indicated that this compound significantly decreased both perfusion pressure and coronary resistance compared to controls and other compounds tested .
Mechanistic Studies
Further investigation into the mechanisms of action revealed that compounds like N-[4-(1,1,1,3,3,3-hexafluoro...)] may interact with calcium channels in vascular smooth muscle cells. The modulation of calcium influx is critical for understanding how these compounds affect vascular reactivity.
In a study examining the effects of similar sulfonamides on vascular smooth muscle reactivity:
- Calcium Influx : The presence of these compounds led to increased calcium influx from both intra- and extracellular stores.
- Apoptosis Induction : The activation of phospholipase C by these compounds suggests they may also play a role in apoptosis through elevated cytoplasmic calcium concentrations .
Case Studies
Several case studies have documented the effects of N-[4-(1,1,1,3,3,3-hexafluoro...)] in vivo and in vitro:
- Isolated Heart Model : In this model, the compound demonstrated a consistent decrease in perfusion pressure over time when administered at low doses.
- Vascular Smooth Muscle Reactivity : Experiments showed enhanced contraction responses to vasoconstrictors when treated with the compound compared to controls.
Q & A
Q. Basic: What are the key synthetic routes for N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide?
The synthesis typically involves coupling a hexafluoro-2-hydroxypropan-2-yl-substituted aniline with a sulfonamide precursor. A representative method includes:
- Step 1 : Reacting 2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol with benzenesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions (e.g., triethylamine or DIPEA).
- Step 2 : Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water .
- Key considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via HPLC (>98%) .
Q. Basic: How is the compound characterized structurally and chemically?
Primary methods :
- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions. For example, the hydroxypropan-2-yl group shows distinct F signals at δ -72 to -75 ppm .
- Mass Spectrometry (MS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] at m/z 405.3) .
- X-ray Crystallography : Resolves stereoelectronic effects of the hexafluoro group; used in ROR-γ inverse agonist studies (PDB: 6XAE, 2.15 Å resolution) .
Q. Advanced: How can reaction yields be optimized for large-scale synthesis?
Methodological insights :
- Solvent selection : Use DCM for faster kinetics, but switch to THF for improved solubility of intermediates.
- Catalysis : Employ coupling agents like HATU or EDC with DMAP for efficient amide bond formation (yields >85%) .
- Purification : Replace column chromatography with fractional crystallization (ethanol/water, 4:1 v/v) to reduce solvent waste .
- Scale-up challenges : Hexafluoro groups may hinder crystallization; optimize cooling rates (0.5°C/min) to improve crystal quality .
Q. Advanced: What mechanistic insights exist for its role as a ROR-γ inverse agonist?
Structural and functional studies :
- Binding mode : The hexafluoro-hydroxypropan-2-yl group occupies a hydrophobic pocket in ROR-γ’s ligand-binding domain (LBD), displacing endogenous ligands. This induces conformational changes, reducing co-activator recruitment .
- In vitro assays : Use luciferase reporter assays (ROR-γ-responsive elements) to measure IC. For example, SR1001 (a derivative) shows IC = 60 nM in TH17 differentiation assays .
- Mutagenesis studies : Residues like Tyr502 and Phe506 in ROR-γ are critical for binding; alanine substitutions reduce affinity by >10-fold .
Q. Basic: What analytical techniques assess purity and stability?
Standard protocols :
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA), retention time ~8.2 min .
- Thermogravimetric Analysis (TGA) : Stability up to 200°C, with decomposition peaking at 280°C .
- Forced degradation : Expose to UV light (254 nm, 48 hrs) or acidic/basic conditions (pH 2–12) to identify degradation products (e.g., sulfonic acid derivatives) .
Q. Advanced: How does the compound induce apoptosis in cancer models?
Experimental findings :
- ROS-mediated pathways : Derivatives like YLT26 increase intracellular ROS by 2.5-fold in 4T1 breast cancer cells, triggering mitochondrial membrane depolarization (JC-1 assay) and caspase-3 activation .
- In vivo models : Dose-dependent tumor suppression (5–20 mg/kg, i.p.) in BALB/c mice, with reduced lung metastases and myeloid-derived suppressor cell (MDSC) infiltration .
- Western blotting : Downregulation of Bcl-2 and upregulation of Bax/Bak confirm mitochondrial apoptosis .
Q. Advanced: How are metabolic pathways and metabolite identification studied?
Approaches :
- In vitro metabolism : Incubate with liver microsomes (human or murine) and NADPH. Major metabolites include hydroxylated benzenesulfonamide derivatives (LC-MS/MS) .
- Stable isotope labeling : Use F NMR to track fluorinated metabolites (e.g., S(PFH-OH)-8007, a hydroxylated analog) .
- CYP450 inhibition : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Q. Basic: What solvents and conditions are optimal for solubility?
Physicochemical data :
- Solubility : ≥24 mg/mL in DMSO, ≥55 mg/mL in ethanol. Insoluble in aqueous buffers (pH 7.4) without co-solvents .
- Storage : -20°C in anhydrous DMSO (desiccated) to prevent hydrolysis of the sulfonamide group .
Q. Advanced: How is crystallographic data leveraged for structure-based design?
Case study :
- PDB 6XAE analysis : The hexafluoro-hydroxy group forms hydrogen bonds with Arg367 and van der Waals interactions with Leu391 in ROR-γ. Structure-activity relationship (SAR) studies show trifluoroethyl substitutions enhance binding ΔG by 2.3 kcal/mol .
- Fragment screening : Co-crystallize with FAD-dependent oxidoreductases to identify allosteric binding sites (Chaetomium thermophilum model) .
Q. Advanced: What strategies mitigate off-target effects in pharmacological studies?
Methodological solutions :
- Selectivity profiling : Screen against 50+ nuclear receptors (e.g., PPAR-γ, LXR) using TR-FRET assays. SR1001 shows >100-fold selectivity for ROR-γ over LXR.
- Dose optimization : Use pharmacokinetic modeling (e.g., C = 1.2 µM at 10 mg/kg) to balance efficacy and toxicity .
Comparison with Similar Compounds
Structural and Functional Overview
The hexafluoro-hydroxypropan-2-yl group is a conserved feature in several compounds targeting nuclear receptors. Key analogs include:
Pharmacological and Functional Insights
T0901317
- Activity : Potent LXR agonist (EC₅₀ = 20 nM) and RORα/γ inverse agonist (IC₅₀ = 50–100 nM) .
- Mechanism : Modulates hepatic transporter proteins (e.g., OATP1B1/3) in sandwich-cultured hepatocytes, increasing drug-drug interaction risks .
- Structural Impact : The trifluoroethyl group enhances LXR selectivity but may reduce metabolic stability compared to the target compound.
SR3335
- Activity : RORα inverse agonist (IC₅₀ = 120 nM) with circadian rhythm-modulating effects .
- Structural Impact : Thiophene-sulfonamide improves solubility but reduces receptor binding affinity compared to benzene-sulfonamide derivatives.
YLT26
- Activity : Induces apoptosis in 4T1 breast cancer cells (IC₅₀ = 1.2 μM) via ROS-mediated mitochondrial disruption .
- Structural Impact : The acrylamide linker and trimethoxyphenyl group confer anticancer specificity, diverging from nuclear receptor targets.
Metabolic and Physicochemical Comparisons
- Hexafluoro-hydroxypropan-2-yl Group : Enhances metabolic stability and hydrophobic interactions in all analogs due to fluorine’s electronegativity and lipophilicity.
- Sulfonamide vs. Benzamide : Sulfonamide derivatives (e.g., T0901317, target compound) exhibit stronger hydrogen-bonding capacity with receptor residues compared to benzamides (e.g., SR1078) .
- The biphenyl-methyl group in Y5B may enhance π-π stacking but reduce aqueous solubility .
Key Research Findings
Nuclear Receptor Selectivity :
- T0901317’s dual LXR/ROR activity contrasts with SR3335’s RORα specificity, highlighting the impact of N-substituents on target engagement .
- The target compound’s lack of a trifluoroethyl group (vs. T0901317) may favor ROR over LXR binding, though empirical data are needed.
Therapeutic Potential: T0901317 and SR3335 are explored for metabolic disorders and circadian dysfunction, respectively . YLT26 represents a divergent application in oncology, underscoring structural flexibility for tailored drug design .
Structural-Activity Relationships (SAR) :
- Sulfonamide Nitrogen Modifications : Adding hydrophobic groups (e.g., trifluoroethyl, biphenyl-methyl) enhances receptor affinity but may compromise pharmacokinetics.
- Aromatic Ring Variations : Thiophene (SR3335) and trimethoxyphenyl (YLT26) alter electronic properties, influencing target off-rates and solubility.
Properties
IUPAC Name |
N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F6NO3S/c16-14(17,18)13(23,15(19,20)21)10-6-8-11(9-7-10)22-26(24,25)12-4-2-1-3-5-12/h1-9,22-23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCRJPLMWKJJNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F6NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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